molecular formula C7H12N2 B1267054 1-tert-Butyl-1H-imidazole CAS No. 45676-04-8

1-tert-Butyl-1H-imidazole

Cat. No. B1267054
Key on ui cas rn: 45676-04-8
M. Wt: 124.18 g/mol
InChI Key: AMQKPABOPFXDQM-UHFFFAOYSA-N
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Patent
US08247574B2

Procedure details

0.62 mol of paraformaldehyde (18.600 g) is initially charged in 80 ml of methanol. 0.6 mol of tertbutylamine (43.884 g, 63.32 ml) in 80 ml of methanol is cautiously added dropwise thereto with ice cooling. At a temperature of 0° C., 0.3 mol of ammonium carbonate (28.820 g) and 0.6 mol of 40% glyoxal solution (87.040 g, 68.8 mol) in 160 ml of methanol are added. Thereafter, the reaction mixture is warmed to room temperature and stirred overnight, in order that the carbon dioxide formed can escape. Ultimately, the solvent is removed and the product is distilled through a column under high vacuum.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
63.32 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
28.82 g
Type
reactant
Reaction Step Three
Quantity
87.04 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C=O.[C:3](N)([CH3:6])([CH3:5])[CH3:4].C(=O)([O-])[O-].[NH4+:12].[NH4+:13].[CH:14]([CH:16]=O)=O.[C:18](=O)=O>CO>[C:3]([N:12]1[CH:16]=[CH:14][N:13]=[CH:18]1)([CH3:6])([CH3:5])[CH3:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
C=O
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
63.32 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
28.82 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
87.04 g
Type
reactant
Smiles
C(=O)C=O
Name
Quantity
160 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed can
CUSTOM
Type
CUSTOM
Details
Ultimately, the solvent is removed
DISTILLATION
Type
DISTILLATION
Details
the product is distilled through a column under high vacuum

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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